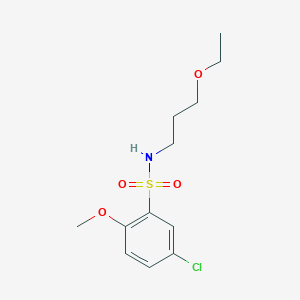![molecular formula C20H26N2O4S B239369 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine, also known as DPS, is a compound that has gained attention in the scientific community for its potential use in research.
Wirkmechanismus
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and Alzheimer's disease development. Additionally, this compound may affect the function of ion channels in the brain, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, this compound has been found to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of an enzyme involved in Alzheimer's disease development. Additionally, this compound has been found to affect the function of ion channels in the brain, which could have implications for its potential therapeutic use.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine in lab experiments is that it has been shown to have potential therapeutic effects in the treatment of cancer and Alzheimer's disease. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine. One direction is to further investigate its mechanism of action in order to better understand how it affects cancer cell growth and Alzheimer's disease development. Another direction is to explore its potential use in combination with other drugs or therapies for the treatment of cancer and Alzheimer's disease. Additionally, further research is needed to determine the safety and efficacy of this compound in animal models and human clinical trials.
Synthesemethoden
The synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,4-dimethylpiperazine in the presence of a base. This reaction results in the formation of this compound as a white solid. The purity of this compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine has been found to have potential applications in scientific research. One study found that this compound can inhibit the growth of cancer cells in vitro. Another study found that this compound can inhibit the activity of an enzyme involved in the development of Alzheimer's disease. These findings suggest that this compound may have therapeutic potential in the treatment of cancer and Alzheimer's disease.
Eigenschaften
Molekularformel |
C20H26N2O4S |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
InChI |
InChI=1S/C20H26N2O4S/c1-15-5-7-18(16(2)13-15)21-9-11-22(12-10-21)27(23,24)20-14-17(25-3)6-8-19(20)26-4/h5-8,13-14H,9-12H2,1-4H3 |
InChI-Schlüssel |
OZHUAYFSLNDLMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)







